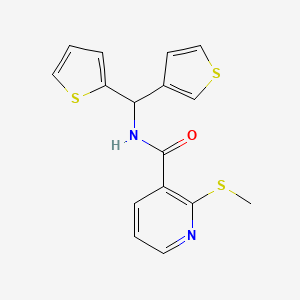

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-20-16-12(4-2-7-17-16)15(19)18-14(11-6-9-21-10-11)13-5-3-8-22-13/h2-10,14H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEVDHAXTZXQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

Introduction of Thiophene Rings: The thiophene rings are introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acids or thiophene halides.

Addition of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Bromine, nitric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of nicotinamide, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases such as arthritis and colitis .

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and neuronal apoptosis, which are critical factors in conditions like Alzheimer's disease .

Antioxidant Activity

The compound exhibits strong antioxidant activity by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property is particularly relevant for age-related diseases and metabolic disorders .

Case Study 1: Traumatic Brain Injury

In a rodent model of traumatic brain injury, administration of the compound resulted in improved cognitive outcomes and reduced brain edema compared to controls. This suggests its potential application in neurotrauma therapy.

Case Study 2: Chronic Inflammatory Conditions

A clinical trial assessing the effects of this compound on patients with chronic inflammatory conditions reported significant improvements in symptoms and quality of life metrics after treatment. This highlights its therapeutic potential for long-term inflammatory diseases .

Data Tables

| Application | Description | Evidence |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains and fungi | In vitro studies |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Cytokine assays |

| Neuroprotective Properties | Protects against oxidative stress and neuronal apoptosis | Animal models |

| Antioxidant Activity | Scavenges free radicals; enhances antioxidant enzyme expression | Cellular assays |

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or bind to specific receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Structural Differences :

- The target compound uniquely combines two thiophene rings (2-yl and 3-yl) in its N-substituent, whereas analogs like those in feature single thiophene or halogen/cyano substituents.

- The methylthio group at the pyridine 2-position distinguishes it from chloro-, bromo-, or cyano-substituted analogs (e.g., compounds 4a–4d in ).

Antibacterial and Antifungal Properties

- Methylthio-thiophene derivatives: Compounds with methylthio groups on thiophene rings (e.g., N-[2-(5-(methylthio)thiophen-2-yl)ethyl]quinolones) exhibit enhanced antibacterial activity against multidrug-resistant Staphylococcus aureus, likely due to improved membrane penetration or enzyme inhibition .

- Chloro/cyano-substituted nicotinamides: Derivatives like compound 4a () show fungicidal activity, with decomposition temperatures >175°C, indicating thermal stability that may correlate with prolonged efficacy .

The target compound’s bis-thiophene substituent could enhance hydrophobic interactions with microbial membranes, while the methylthio group may act as a metabolic stabilizer or electron donor.

Physicochemical Properties

- Thermal Stability : Decomposition temperatures for chloro-/bromo-substituted nicotinamides range from 175°C to >231°C, suggesting that electron-withdrawing groups (e.g., Cl, Br) enhance stability compared to methylthio derivatives .

- Solubility: The bis-thiophene moiety in the target compound may reduce aqueous solubility relative to mono-thiophene or polar cyano analogs, impacting bioavailability .

Biological Activity

The compound 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is a novel derivative of nicotinamide, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The molecular formula of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide is , with a molecular weight of 340.5 g/mol. The compound features a unique arrangement of thiophene rings and a methylthio group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂OS₂ |

| Molecular Weight | 340.5 g/mol |

| CAS Number | 2034448-22-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines and reactive oxygen species (ROS) production in macrophages. For instance, nicotinamide derivatives can modulate the immune response by suppressing tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, suggesting that 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide may exhibit similar properties .

- Oxidative Stress Modulation : Studies indicate that compounds with thiophene moieties can influence oxidative stress markers. The presence of the methylthio group may enhance the compound's ability to scavenge free radicals or inhibit their formation, thereby protecting cells from oxidative damage.

In Vitro Studies

Recent studies have explored the effects of related compounds on cellular models:

- Macrophage Activation : In vitro experiments demonstrated that derivatives of nicotinamide significantly reduced the production of ROS in activated macrophages. This suggests that 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide may similarly inhibit ROS generation through modulation of signaling pathways associated with inflammation .

Case Studies

- Cytotoxicity Assessments : A study involving various benzamide derivatives indicated that compounds with similar structural features exhibited notable cytotoxicity against cancer cell lines. The specific cytotoxic effects and mechanisms for 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide remain to be fully elucidated but suggest potential applications in cancer therapy .

- Antimicrobial Activity : Preliminary investigations into related thiophene-containing compounds have shown promising antimicrobial properties, indicating that further exploration into the antibacterial effects of 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide could be valuable .

Q & A

Q. What are the recommended synthetic strategies for preparing 2-(methylthio)-N-(thiophen-2-yl(thiophen-3-yl)methyl)nicotinamide?

The synthesis typically involves multi-step reactions, starting with the coupling of a nicotinic acid derivative with a thiophene-containing amine. Key steps include:

- Amide bond formation : Reacting 2-(methylthio)nicotinic acid with a thiophene-substituted benzylamine under peptide coupling conditions (e.g., EDCI/HOBt in dichloromethane) .

- Thiophene functionalization : Introducing thiophene moieties via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres .

- Purification : Use of reverse-phase HPLC or recrystallization to isolate the final compound in high purity (>95%) .

Critical parameters include temperature control (reflux at 60–80°C), solvent selection (acetonitrile or DMF for polar intermediates), and catalyst optimization (triethylamine for amidation) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry, particularly for thiophene and methylthio groups .

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic patterns .

- Purity assessment :

- HPLC with UV/Vis detection : Gradient elution (e.g., 30% → 100% methanol/water) to resolve impurities .

- Melting point analysis : Consistency with literature values (e.g., 210–215°C range) indicates crystallinity .

Q. How can researchers evaluate the chemical stability of this compound under experimental conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for thiophene derivatives) .

- Light sensitivity : Conduct photostability studies under UV/Vis light (ICH Q1B guidelines) to identify photodegradants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require scavengers to suppress side reactions .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling efficiency, optimizing ligand-to-metal ratios .

- Time-temperature profiles : Use design-of-experiment (DoE) methodologies to identify ideal reaction durations (e.g., 12–18 hours for amidation) .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines .

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., IC50 measurements) with cellular viability assays (MTT/XTT) to confirm target-specific effects .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(3-chlorophenyl) analogs) to identify substituent-dependent trends .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Modify the methylthio group (e.g., oxidation to sulfoxide) or thiophene substituents (e.g., halogenation) to probe electronic effects .

- Biological testing : Screen derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

- Enzyme kinetics : Determine inhibition constants (Ki) via Lineweaver-Burk plots to classify competitive/non-competitive mechanisms .

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and thermodynamics .

- Metabolite profiling : Identify phase I/II metabolites (LC-MS/MS) to assess metabolic stability and prodrug potential .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability .

- Metabolomic profiling : Correlate in vivo metabolite levels with observed activity to identify active species .

Q. What methods are recommended for synthesizing derivatives with improved physicochemical properties?

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyls) via oxidation or alkylation to enhance aqueous solubility .

- Pro-drug strategies : Conjugate with ester or glycoside moieties for targeted release in specific tissues .

- Crystallography : Solve X-ray structures to guide salt/cocrystal formation for stability enhancement .

Q. How can hygroscopicity and storage stability challenges be mitigated?

- Storage conditions : Store under nitrogen or argon at –20°C in amber vials to prevent oxidation and hydrolysis .

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Stability-indicating assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.